
2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid" is a structurally complex molecule that is likely to exhibit interesting chemical and physical properties due to its functional groups and aromatic system. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multicomponent condensation reactions, as seen in the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which was achieved through the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This suggests that the synthesis of "this compound" could potentially be performed using similar multicomponent reactions, possibly involving a hydroxychromenone and an appropriate glyoxal derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction and quantum chemical calculations . For instance, the charge density and electron density distribution of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were determined, which can provide insights into the electronic properties of the chromen-5-yl moiety in the compound of interest . The presence of substituents on the chromene ring can significantly influence the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds, such as 2-oxo-2H,5H-pyrano[3,2-c]chromenes, has been described under various conditions, including water, alcohol, and acetic acid . These findings can be extrapolated to predict the reactivity of "this compound" in different solvents and under different reaction conditions. The presence of the acetic acid moiety could also lead to specific reactivity patterns, such as participation in hydrogen bonding or esterification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds can be inferred from their molecular structure and reactivity. For example, the presence of hydrogen bonds and the formation of one-dimensional chain structures in the solid state of 2-oxo-1,2-dihydropyridine-1-acetic acid suggest that "this compound" may also exhibit strong intermolecular interactions, potentially affecting its melting point, solubility, and crystal structure . The electron density distribution and charge separation in related compounds can provide insights into the dipole moment and polarizability of the compound of interest .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Design and Synthesis : In a study by Čačić et al. (2009), derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid were synthesized, emphasizing the potential of this compound as a precursor in chemical synthesis (Čačić et al., 2009).
- Synthesis of Antimicrobial Derivatives : Another research by Čačić et al. (2006) explored the synthesis of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid for potential antimicrobial applications (Čačić et al., 2006).
Antineoplastic and Antimicrobial Activities
- Antineoplastic Activity : Gašparová et al. (2013) synthesized derivatives with potential antineoplastic activities, highlighting the therapeutic potential of such compounds (Gašparová et al., 2013).
- Antimicrobial Evolution : A study by Vekariya et al. (2017) discussed the synthesis and antimicrobial evaluation of coumarin hybrid thiosemicarbazone derivatives (Vekariya et al., 2017).
Material Science and Photoreactivity
- Photoactive Cellulose Derivatives : Research by Wondraczek et al. (2012) focused on the synthesis and characterization of water-soluble photoactive cellulose derivatives using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, indicating its role in the development of smart materials (Wondraczek et al., 2012).
Other Applications
- Cytotoxic Activity : Gomha et al. (2012) utilized ultrasound irradiation to synthesize novel thiazole derivatives containing a coumarin nucleus, demonstrating cytotoxic activity, which could be relevant in cancer research (Gomha & Khalil, 2012).
- Synthesis of Aromatic Carbamates : Velikorodov et al. (2014) reported on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, suggesting applications in organic chemistry and pharmaceuticals (Velikorodov et al., 2014).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral . The safety information pictograms indicate GHS06, and the signal word is "Danger" . The hazard statements include H301 . The precautionary statements include P301 + P330 + P331 + P310 . The storage class code is 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
Eigenschaften
IUPAC Name |
2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-4-10(18-6-12(15)16)13-8(2)9(3)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWJBIDSXQEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396257 |
Source


|
| Record name | [(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853892-41-8 |
Source


|
| Record name | [(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

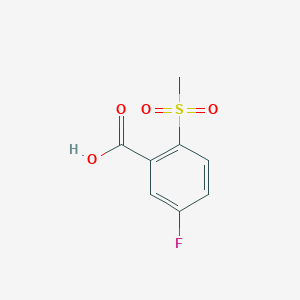


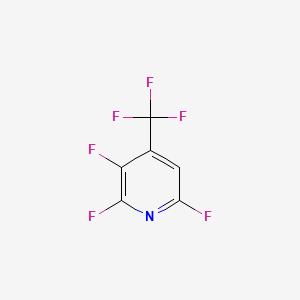
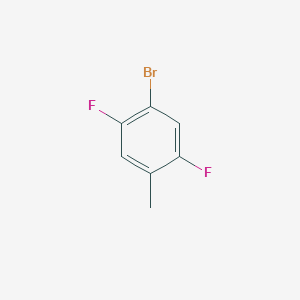
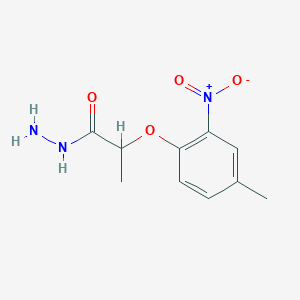
![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)

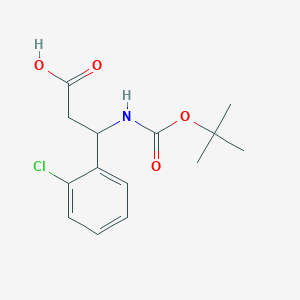

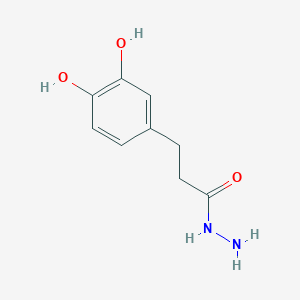
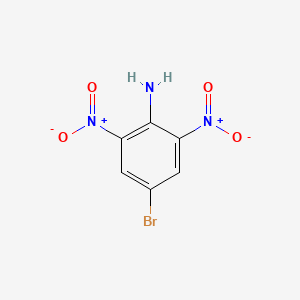
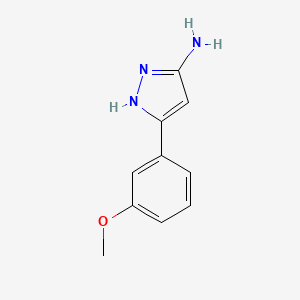
![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)